molecular formula C13H13N3OS B2439863 2-(4-Phenoxyphenyl)-1-hydrazinecarbothioamide CAS No. 860609-82-1

2-(4-Phenoxyphenyl)-1-hydrazinecarbothioamide

Cat. No. B2439863
CAS RN: 860609-82-1
M. Wt: 259.33
InChI Key: POAKUOSQNCTFSW-UHFFFAOYSA-N
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Description

The compound is a derivative of phenoxyphenyl compounds . Phenoxyphenyl compounds are often used in the synthesis of various pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for “2-(4-Phenoxyphenyl)-1-hydrazinecarbothioamide” were not found, related compounds such as 2, 4-dichlorophenoxyacetamide-chalcones have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines .

Scientific Research Applications

Anticonvulsant Applications

Researchers have synthesized and evaluated the anticonvulsant activity of N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides, demonstrating significant protection in seizure models such as MES, scMET, and 6 Hz tests. For instance, compounds exhibited 100% protection at 0.5 h in the 6 Hz test, indicating their potential as effective anticonvulsants. Computational studies predicted favorable pharmacokinetic properties, and docking studies showed good binding properties with molecular targets related to epilepsy (Tripathi et al., 2012; Tripathi & Kumar, 2013).

Antibacterial Activity

New derivatives have been synthesized and screened for their antibacterial activity against Gram-negative and Gram-positive bacteria. Some compounds showed potent antibacterial effects with low minimum inhibitory concentration (MIC) values, highlighting their potential as antibacterial agents (Kaur et al., 2011).

Antioxidant Activity

Hydrazinecarbothioamides and their derivatives have shown excellent antioxidant activity. In one study, compounds demonstrated remarkable DPPH radical scavenging ability, indicating their potential as antioxidants in pharmaceutical formulations (Bărbuceanu et al., 2014).

Development of Fluorescent Probes

N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide was explored as a fluorescent sensor for Fe(III) determination in aqueous solutions, showing good selectivity and a linear ratiometric response. This study suggests the compound's utility in developing sensitive and selective probes for metal ion detection (Marenco et al., 2012).

Corrosion Inhibition

Thiosemicarbazides derived from hydrazinecarbothioamide have been studied as corrosion inhibitors for mild steel in acidic solutions. These compounds effectively inhibit corrosion, with their efficiencies following a specific order, indicating their potential use in corrosion protection applications (Ebenso et al., 2010).

properties

IUPAC Name

(4-phenoxyanilino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c14-13(18)16-15-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9,15H,(H3,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAKUOSQNCTFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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